molecular formula C20H14N4O B12919514 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide CAS No. 88067-66-7

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Cat. No.: B12919514
CAS No.: 88067-66-7
M. Wt: 326.4 g/mol
InChI Key: HBHCTBUBQRUSKO-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including reduction, cyclization, and amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the biosynthesis of essential biomolecules .

Properties

CAS No.

88067-66-7

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-phenyl-N-pyrimidin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H14N4O/c25-19(24-20-21-11-6-12-22-20)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,21,22,24,25)

InChI Key

HBHCTBUBQRUSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4

Origin of Product

United States

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